2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Its structure includes a 2,4-dimethylphenyl group at the pyrazole N1-position and a 3-nitrophenylacetamide moiety linked via a thioether bridge. Such derivatives are often explored for their biological activity, particularly as kinase inhibitors or anticancer agents .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-6-7-18(14(2)8-13)26-20-17(10-24-26)21(23-12-22-20)31-11-19(28)25-15-4-3-5-16(9-15)27(29)30/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCIZMVJORNUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol compound, such as 3-nitrophenylthiol, under nucleophilic substitution conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thioether.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride for nitro group reduction.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution at the acetamide nitrogen.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form diverse chemical structures.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Potential applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry:
- Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific biological target. Generally, compounds with a pyrazolopyrimidine core are known to interact with various enzymes and receptors. This compound could potentially inhibit or modulate the activity of specific kinases or other proteins involved in signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthesis : Most analogs employ acid-mediated cyclization (e.g., polyphosphoric acid at 140°C or sulfuric acid at room temperature ). The target compound’s synthesis likely follows similar protocols.
- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO2 in target compound vs. -CF3O in ): Enhance stability but may reduce solubility. Halogenated Phenyl Groups (e.g., 4-fluorophenyl in vs. 2,4-dimethylphenyl in target): Fluorine increases electronegativity, while methyl groups improve lipophilicity.
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : Higher melting points (e.g., 231–233°C in ) correlate with rigid structures and polar substituents (e.g., nitro groups).
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 483.53 g/mol. The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N7O3 |
| Molecular Weight | 483.53 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell growth and differentiation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against several viruses. For instance, compounds similar to the one in focus have shown significant activity against hepatitis C virus (HCV) and herpes simplex virus (HSV) with IC50 values ranging from 0.20 to 0.35 μM in cell culture assays . This suggests that the compound may possess similar antiviral properties.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to the target compound demonstrated IC50 values as low as 0.39 μM against MCF-7 breast cancer cells while showing minimal toxicity towards normal cells (MCF-10A) . This highlights the potential for selective targeting of cancer cells while sparing healthy tissues.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have indicated effectiveness against pathogenic bacteria such as Klebsiella pneumoniae, with preliminary tests showing low cytotoxicity and promising antimicrobial activity when combined with other antibiotics .
Case Studies
- Antiviral Screening : A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit viral replication. The results indicated that specific substitutions on the pyrazole ring enhanced antiviral efficacy against HCV and HSV.
- Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines, revealing that modifications to the compound's structure could significantly enhance its anticancer activity without increasing toxicity to normal cells.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The presence of the thioether and nitrophenyl groups may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for developing anti-inflammatory drugs that can treat conditions such as arthritis and other inflammatory diseases .
- Neuropharmacological Applications : Given its structural similarities to known neuroactive compounds, it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety .
Synthesis and Preparation
The synthesis of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Starting materials undergo cyclization reactions to form the pyrazolo[3,4-d]pyrimidine structure.
- Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution reactions involving thiols.
- Acetamide Coupling : Finally, acetamide is introduced via acylation reactions to yield the final product.
Case Studies and Research Findings
Several studies have investigated the applications of pyrazolo[3,4-d]pyrimidine derivatives:
- A study published in ACS Omega demonstrated that specific derivatives showed significant anti-inflammatory activity comparable to established COX inhibitors like Celecoxib .
- Another research project focused on the anticancer properties of similar compounds, revealing their ability to induce apoptosis in cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
